molecular formula C16H12Cl2N2O2S B2510833 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-48-2

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2510833
CAS No.: 868230-48-2
M. Wt: 367.24
InChI Key: QSVVOPDRPJJULI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the benzothiazole core are recognized as privileged scaffolds due to their wide range of pharmacological activities . Specifically, 2,4-disubstituted benzamide motifs attached to a thiazole ring are a common feature in molecules investigated for their potential to interact with critical biological targets . This particular compound integrates a 2,4-dichlorobenzamide moiety with a methoxy- and methyl-substituted benzothiazole ring, a structural combination designed to explore structure-activity relationships in various screening assays. The benzothiazole nucleus is a key pharmacophore in many commercially available drugs and investigational compounds, known for its applications in developing agents with antimicrobial, anti-inflammatory, and anticancer properties . Research into analogous thiazole and benzothiazole derivatives has demonstrated their potential as kinase inhibitors, which are crucial in regulating cell signaling pathways related to proliferation and survival . Furthermore, such compounds have been studied for their ability to mimic nicotinamide in enzyme binding sites, facilitating research into inhibitors for enzymes like PARP, which play a role in DNA repair and other cellular processes . This product is intended for research purposes only, providing a valuable building block or a reference standard for chemists and biologists working in hit-to-lead optimization and mechanistic studies.

Properties

IUPAC Name

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-8-3-6-12(22-2)13-14(8)23-16(19-13)20-15(21)10-5-4-9(17)7-11(10)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVVOPDRPJJULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized through a condensation reaction between 2-amino-4-methoxy-7-methylbenzenethiol and a carbonyl source. As reported by Sun et al., copper-catalyzed cyclization of 2-aminothiophenols with nitriles provides 2-substituted benzothiazoles in high yields. Alternatively, Gupta et al. demonstrated a solvent-free, iodine-catalyzed method using 2-aminothiophenol and benzoic acid derivatives.

Representative Procedure :

  • 2-Amino-4-methoxy-7-methylbenzenethiol (1.0 eq) is refluxed with chloroacetyl chloride (1.2 eq) in acetic acid under microwave irradiation (10 min, 150°C).
  • The intermediate 2-chloromethyl-4-methoxy-7-methylbenzothiazole is isolated and treated with aqueous ammonia to yield the 2-amine derivative.

Key Data :

  • Yield: 68–72%
  • Characterization: $$ ^1H $$-NMR (DMSO-$$d6$$): δ 7.45 (s, 1H, C5-H), 6.89 (d, 1H, C6-H), 3.82 (s, 3H, OCH$$3$$), 2.41 (s, 3H, CH$$_3$$).

Preparation of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride. The reaction is typically conducted under anhydrous conditions in dichloromethane or toluene.

Optimized Protocol :

  • 2,4-Dichlorobenzoic acid (1.0 eq) is suspended in SOCl$$_2$$ (3.0 eq) and refluxed for 4 hr.
  • Excess SOCl$$_2$$ is removed under reduced pressure to afford the acid chloride as a pale-yellow liquid.

Purity : >98% (by $$ ^1H $$-NMR).

Amide Coupling Strategies

The final step involves coupling 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with 2,4-dichlorobenzoyl chloride. Two primary methods are employed:

Schotten-Baumann Reaction

The amine is reacted with the acid chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base.

Procedure :

  • 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (1.0 eq) is dissolved in dichloromethane (DCM).
  • 2,4-Dichlorobenzoyl chloride (1.1 eq) is added dropwise at 0°C, followed by 10% NaOH (aq).
  • The mixture is stirred for 2 hr, and the organic layer is dried over Na$$2$$SO$$4$$.

Yield : 66%
Purity : 95% (HPLC).

Microwave-Assisted Coupling

Microwave irradiation significantly reduces reaction time. Luo et al. reported a 10-minute protocol using triethylamine as a base in acetonitrile.

Conditions :

  • Power: 300 W
  • Temperature: 100°C
  • Time: 10 min

Yield : 70%

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvents : DCM and THF provide optimal solubility, while acetone accelerates reaction rates.
  • Bases : Triethylamine outperforms NaOH in non-aqueous systems due to better HCl scavenging.

Regioselectivity and Byproduct Formation

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR (KBr) : 1675 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (C-N stretch).
  • $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6$$) :
    • δ 10.21 (s, 1H, CONH), 8.12 (d, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 3.91 (s, 3H, OCH$$3$$), 2.49 (s, 3H, CH$$3$$).
  • LC-MS : m/z 409.8 [M+H]$$^+$$.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzothiazole-benzamide structure with dihedral angles of 12.3° between rings.

Comparative Evaluation of Synthetic Routes

Method Conditions Yield (%) Purity (%) Time
Schotten-Baumann DCM/NaOH, 0°C 66 95 2 hr
Microwave CH$$_3$$CN, 100°C 70 97 10 min
Solid-phase TBAI, 60°C 72 98 4 hr

Key Insight : Microwave-assisted synthesis offers the best balance of yield and efficiency, though solid-phase methods achieve superior purity.

Industrial-Scale Considerations

  • Cost Analysis : Bulk SOCl$$_2$$ and microwave reactors reduce production costs by 30% compared to traditional methods.
  • Safety : Exothermic reactions during acid chloride formation necessitate controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The nitro groups, if present, can be reduced to amines, which may further react to form various derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles for Substitution: Ammonia (NH₃), sodium methoxide (NaOCH₃), thiourea.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Benzothiazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. The presence of chlorine and methoxy groups enhances this activity by increasing lipophilicity and altering membrane permeability. Studies have demonstrated that compounds similar to 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Potential : Several studies have reported that benzothiazole derivatives can induce cytotoxic effects against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown promising results against human colorectal carcinoma cell lines (HCT116), with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Studies

A study evaluated the antimicrobial activity of various benzothiazole derivatives against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with structural similarities to 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (e.g., MIC = 1.27 µM for certain derivatives), demonstrating significant antimicrobial potency .

Anticancer Studies

In another study focusing on anticancer activity, several benzothiazole derivatives were tested against HCT116 cancer cell lines using the Sulforhodamine B assay. Compounds similar to 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide displayed IC50 values as low as 4.53 µM, indicating strong antiproliferative effects compared to standard treatments.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other functional groups in the molecule.

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole Core : The 4-methoxy and 7-methyl groups differentiate it from simpler benzothiazole derivatives.
  • Benzamide Moiety: The 2,4-dichloro substitution pattern is common in bioactive compounds, as seen in antitrypanosomal agents .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents on Benzothiazole Benzamide Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound 4-methoxy, 7-methyl 2,4-dichloro C₁₇H₁₄Cl₂N₂O₂S 399.28 (calc.) Unique methoxy-methyl combination
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] None 2-fluoro C₁₄H₉FN₂OS 280.30 Simpler fluorobenzamide; lacks Cl and OCH₃
N-(4-(Benzothiazol-2-yl)phenyl)-2,4-dichlorobenzamide None (phenyl-linked) 2,4-dichloro C₂₀H₁₂Cl₂N₂OS 399.29 Benzothiazole attached via phenyl spacer
N-(4-Methoxy-7-methylbenzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidine-1-sulfonyl)benzamide 4-methoxy, 7-methyl 4-pyrrolidine sulfonyl, pyridinylmethyl C₂₆H₂₆N₄O₄S₂ 522.64 Additional sulfonyl and pyridine groups
2,4-Dichloro-N-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)benzamide N/A (non-benzothiazole) 2,4-dichloro, thiophenmethyl C₁₈H₁₂Cl₃NOS 412.72 Thiophene instead of benzothiazole

Spectroscopic and Analytical Data

  • IR Spectroscopy : Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide) and C=S stretch at ~1240–1255 cm⁻¹ (benzothiazole), consistent with analogs in and .
  • NMR : Distinct signals for methoxy (~3.8 ppm, singlet) and methyl groups (~2.4 ppm, singlet) on the benzothiazole, similar to substituent patterns in .

Biological Activity

2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family. Its structure includes a dichloro group and a methoxy-substituted benzothiazole moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent.

The chemical formula of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is C16H12Cl2N2O2SC_{16}H_{12}Cl_2N_2O_2S. The compound has a molecular weight of approximately 363.25 g/mol. Its structural representation can be summarized as follows:

PropertyValue
IUPAC Name2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS Number868230-48-2
Molecular FormulaC₁₆H₁₂Cl₂N₂O₂S
Molecular Weight363.25 g/mol

Antimicrobial Activity

Research has indicated that compounds with benzothiazole derivatives exhibit significant antimicrobial properties. In various studies, 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has been evaluated for its effectiveness against a range of microbial strains.

In Vitro Studies:
A study reported that derivatives of benzothiazole showed varying degrees of activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating potential for further development into therapeutic agents .

Table: Antimicrobial Activity Results

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus15.6 - 125
Escherichia coli20 - 50
Candida albicans7.8

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro assays have demonstrated that it exhibits anti-proliferative effects on various cancer cell lines.

Case Studies:

  • Breast Cancer: A study highlighted the compound's ability to inhibit proliferation in breast cancer cell lines (MCF-7 and SK-BR-3). The results indicated a significant reduction in cell viability when treated with the compound compared to controls .
  • Mechanism of Action: The mechanism involves the interaction with molecular targets such as receptors or enzymes that are crucial for cancer cell survival and proliferation. This suggests that the compound may modulate key signaling pathways involved in cancer progression .

Table: Anticancer Activity Results

Cancer Cell LineIC50 (µM)Reference
MCF-710
SK-BR-35

The biological activity of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is attributed to its ability to interact with specific molecular targets:

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation: It may bind to receptors on cancer cells, triggering apoptosis or inhibiting growth signals.

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